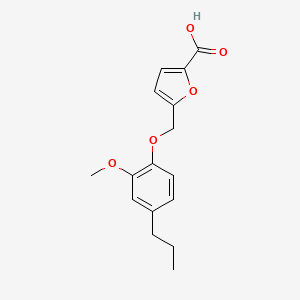

5-(2-Methoxy-4-propylphenoxymethyl)furan-2-carboxylic acid

Beschreibung

5-(2-Methoxy-4-propylphenoxymethyl)furan-2-carboxylic acid (CAS: 380173-60-4) is a furan-derived carboxylic acid with the molecular formula C₁₆H₁₈O₅ and a molecular weight of 290.315 g/mol . Structurally, it consists of a furan-2-carboxylic acid backbone substituted at the 5-position by a (2-methoxy-4-propylphenoxy)methyl group. This compound is also known by its systematic IUPAC name, 5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxylic acid, and has been assigned identifiers such as ChemSpider ID 633795 and MDL number MFCD02090871 .

The compound was first isolated from the endophytic fungus Coriolopsis sp. J5, derived from the mangrove plant Ceriops tagal, during studies targeting bioactive secondary metabolites .

Eigenschaften

IUPAC Name |

5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-3-4-11-5-7-13(15(9-11)19-2)20-10-12-6-8-14(21-12)16(17)18/h5-9H,3-4,10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEXFFLXCQDFAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von WYE-176270 umfasst mehrere Schritte, darunter die Verwendung spezifischer Reagenzien und kontrollierter Reaktionsbedingungen. Der genaue Syntheseweg ist ein Betriebsgeheimnis, aber er beinhaltet typischerweise die Bildung wichtiger Zwischenprodukte durch eine Reihe chemischer Reaktionen wie Veresterung, Reduktion und Cyclisierung .

Industrielle Produktionsmethoden

Die industrielle Produktion von WYE-176270 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Geräten in Industriequalität, um eine hohe Ausbeute und Reinheit zu gewährleisten. Reaktionsbedingungen wie Temperatur, Druck und pH-Wert werden sorgfältig überwacht und kontrolliert, um den Produktionsprozess zu optimieren .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

WYE-176270 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.

Biologie: Wird in Studien zur Enzyminhibition und Proteinwechselwirkung eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitverbindung in der Medikamentenentwicklung untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und als Bestandteil in verschiedenen industriellen Prozessen verwendet

Wissenschaftliche Forschungsanwendungen

WYE-176270 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies related to enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a component in various industrial processes

Wirkmechanismus

Der Wirkungsmechanismus von WYE-176270 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es bestimmte Enzyme hemmt, wodurch verschiedene biochemische Prozesse beeinflusst werden. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, sind noch Gegenstand der Untersuchung, aber es wird vermutet, dass es wichtige Signalwege im Zusammenhang mit Zellwachstum und Stoffwechsel moduliert .

Biologische Aktivität

5-(2-Methoxy-4-propylphenoxymethyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H12O5

- Molecular Weight : 248.23 g/mol

- CAS Number : 3157346

Structure

The structure of this compound consists of a furan ring substituted with a phenoxy group, which enhances its biological activity. The presence of the methoxy and propyl groups contributes to its lipophilicity, potentially influencing its absorption and distribution in biological systems.

Pharmacological Effects

- Antioxidant Activity : This compound has demonstrated antioxidant properties, which may protect cells from oxidative stress and related damage.

- Anti-inflammatory Effects : Research indicates that derivatives of furan compounds can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions.

- Antimicrobial Properties : Some studies suggest that furan derivatives exhibit activity against various bacterial strains, indicating potential use as antimicrobial agents.

The biological effects of this compound may be attributed to:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways.

- Modulation of Gene Expression : Some studies indicate that furan derivatives can influence the expression of genes involved in inflammation and cell survival.

In Vitro Studies

A study examining the effects of various furan derivatives, including this compound, reported significant inhibition of TNF-α release in lipopolysaccharide (LPS)-stimulated macrophages. The compound exhibited an IC50 value comparable to established anti-inflammatory agents, suggesting its potential therapeutic applications in inflammatory diseases .

In Vivo Studies

In animal models, compounds similar to this compound have shown reductions in serum cholesterol and triglyceride levels, indicating hypolipidemic effects . These findings highlight the compound's potential for cardiovascular health benefits.

Comparative Analysis with Related Compounds

Vergleich Mit ähnlichen Verbindungen

a) Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

b) 5-(4-Nitrophenyl)furan-2-carboxylic Acid

- Structure : Contains a nitrophenyl group directly attached to the furan ring.

- Activity : A lead compound in anti-TB drug development, with improved solubility due to the carboxylic acid moiety .

- Key Difference: The absence of a phenoxymethyl linker reduces molecular flexibility, which may limit interactions with hydrophobic enzyme pockets compared to the target compound’s extended substituent .

c) 5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic Acid

d) 5-(1-Hexynyl)-furan-2-carboxylic Acid

- Structure : Features a terminal alkyne substituent.

- Application : Detected in volatile organic compounds (VOCs) during wood thermal modification, indicating thermal stability .

- Key Difference: The alkyne group introduces reactivity (e.g., via click chemistry), unlike the ether-linked phenoxymethyl group in the target compound .

Q & A

Basic Questions

Q. What synthetic strategies are effective for preparing 5-(2-Methoxy-4-propylphenoxymethyl)furan-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling 2-methoxy-4-propylphenol with a furan-2-carboxylic acid derivative under alkaline conditions (e.g., K₂CO₃ or NaOH). Optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) enhances nucleophilic substitution efficiency. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies methoxy (-OCH₃), propyl (-CH₂CH₂CH₃), and furan ring protons.

- FT-IR : Confirms carboxylic acid (-COOH, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups.

- HRMS : Validates molecular weight (C₁₆H₁₈O₅, calculated 290.28 g/mol).

- X-ray crystallography (if crystalline): Resolves 3D conformation (see analogous structures in ).

Q. What solubility and stability considerations are critical for handling this compound in vitro?

- Methodological Answer :

- Solubility : Soluble in DMSO, ethanol, or methanol; insoluble in water. Pre-solubilize in DMSO for biological assays (<0.1% final concentration to avoid cytotoxicity).

- Stability : Store at -20°C under argon to prevent oxidation of the furan ring or propyl chain. Monitor degradation via HPLC every 6 months .

Advanced Research Questions

Q. How does the 2-methoxy-4-propylphenoxy substituent influence electronic properties compared to halogenated analogues?

- Methodological Answer :

- Electron-Donating Effects : The methoxy group activates the aromatic ring toward electrophilic substitution, while the propyl chain increases lipophilicity (logP ~3.2). Compare with chlorinated analogues (e.g., 2,4-dichloro derivatives), which exhibit electron-withdrawing effects and higher reactivity in SNAr reactions .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict nucleophilic attack sites .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical strains (e.g., E. coli ATCC 25922) or cell lines (e.g., RAW 264.7 macrophages) with controlled compound purity (>98%).

- Structure-Activity Relationship (SAR) : Compare bioactivity against structural analogues (e.g., 5-[(Propylsulfanyl)methyl]furan-2-carboxylic acid) to isolate substituent-specific effects .

Q. How can molecular docking predict interactions between this compound and cyclooxygenase-2 (COX-2)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.